molecular formula C7H6BrF2NO2S B8559960 N-(4-Bromo-2,6-difluorophenyl)methanesulfonamide

N-(4-Bromo-2,6-difluorophenyl)methanesulfonamide

Cat. No. B8559960
M. Wt: 286.10 g/mol
InChI Key: QUYHWYUJIAYFIM-UHFFFAOYSA-N
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Patent
US07915448B2

Procedure details

To a solution of 4-bromo-2,6-difluoroaniline (3.0 g, 14.4 mmol) in pyridine (20 ml) was added methanesulfonyl chloride (2.23 ml, 28.8 mmol) at room temperature. Then the mixture was stirred at 50° C. for 6 hours. After cooing to room temperature, the mixture was concentrated in vacuo. The resulting residue was dissolved in THF (40 ml). To this solution was added 2M aqueous sodium hydroxide solution (40 ml) and the reaction was stirred at room temperature for 4 hours. The mixture was acidified with 2M aqueous HCl solution and the whole was extracted with EtOAc. The organic layer was washed with 2M aqueous HCl solution, brine, and dried over sodium sulfate. After concentration in vacuo, the title compound (4.05 g, 98% yield) was obtained as orange solids.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.23 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[C:7]([F:9])[C:5]([NH2:6])=[C:4]([F:10])[CH:3]=1.[CH3:11][S:12](Cl)(=[O:14])=[O:13]>N1C=CC=CC=1>[Br:1][C:2]1[CH:8]=[C:7]([F:9])[C:5]([NH:6][S:12]([CH3:11])(=[O:14])=[O:13])=[C:4]([F:10])[CH:3]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=CC(=C(N)C(=C1)F)F
Name
Quantity
2.23 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
Then the mixture was stirred at 50° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After cooing to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in THF (40 ml)
ADDITION
Type
ADDITION
Details
To this solution was added 2M aqueous sodium hydroxide solution (40 ml)
STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
the whole was extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with 2M aqueous HCl solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC1=CC(=C(C(=C1)F)NS(=O)(=O)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.05 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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